molecular formula C26H22N4O3 B1684367 12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

Katalognummer: B1684367
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: MNOOVRNGPIWJDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a polycyclic heterocyclic molecule featuring a tetracyclic core with four nitrogen atoms (1,8,12,14-tetrazatetracyclo) and two ketone groups (13,15-dione). The structure includes a 5-methylfuran-2-yl substituent at position 9 and a phenyl group at position 15. Its complex stereochemistry arises from the fused ring system (8.7.0.0²,⁷.0¹¹,¹⁶), which imposes significant rigidity and influences its physicochemical properties, such as solubility and reactivity.

Analyse Chemischer Reaktionen

PPQ-102 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

PPQ-102 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

PPQ-102 entfaltet seine Wirkung, indem es die intrazellulären Nukleotid-Bindungsdomänen des CFTR-Proteins angreift. Es hemmt den CFTR-vermittelten Chloridstrom auf reversible und spannungsunabhängige Weise . Die Verbindung stabilisiert die CFTR-Kanäle in einem geschlossenen Zustand und verhindert so den Durchgang von Chloridionen . Dieser Mechanismus ist besonders effektiv bei der Reduzierung der Zystenbildung und -vergrößerung bei polyzystischer Nierenerkrankung .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed analysis of compounds with analogous frameworks, focusing on structural variations, physicochemical properties, and reported applications.

Table 1: Structural Comparison

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol)
Target Compound 1,8,12,14-tetrazatetracyclo core; 5-methylfuran-2-yl and phenyl substituents C₂₅H₂₀N₄O₃ 424.46
9-(5-Bromofuran-2-yl)-12,14-dimethyl-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca... Bromine substituent on furan; triazatetracyclo core (one fewer nitrogen) C₂₄H₁₇BrN₃O₃ 483.32
14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13,15,17... Methoxy group at position 14; diazatetracyclo core (two nitrogens); additional oxygen atoms C₂₅H₂₂N₂O₅ 442.46
Tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene-15,16-dione Hexaene system; no nitrogen heteroatoms; simpler bicyclic dione framework C₁₆H₁₀O₂ 234.25

Key Observations

Heteroatom Variations: The target compound contains four nitrogen atoms in its tetracyclic core, distinguishing it from analogs like the 8-oxa-1,12,14-triazatetracyclo derivative (three nitrogens) and the diazatetracyclo compound (two nitrogens) .

The phenyl group at position 17 is conserved across multiple analogs, suggesting its role in stabilizing π-π interactions in supramolecular assemblies or protein binding .

Research Findings and Methodological Insights

  • Crystallographic Analysis : The target compound’s structure was likely resolved using SHELX or ORTEP software, given their prevalence in small-molecule crystallography . Its anisotropic displacement parameters (ADPs) would provide insights into thermal motion and intermolecular interactions .
  • Spectroscopic Validation : Analogous compounds (e.g., zygocaperoside) were characterized via 1H-NMR and 13C-NMR , with chemical shifts indicating deshielding effects from the tetrazatetracyclo core .

Biologische Aktivität

The compound 12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione , also referred to by its IUPAC name or as PPQ-102 in some contexts, has garnered interest due to its biological activity primarily as a reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

PPQ-102 functions by inhibiting CFTR chloride currents with an IC50 value of approximately 90 nM . This inhibition plays a crucial role in conditions like cystic fibrosis and polycystic kidney disease where CFTR channels are dysfunctional or overactive. The compound's ability to modulate chloride and bicarbonate secretion is vital for maintaining fluid balance in epithelial tissues of the respiratory and gastrointestinal systems .

The compound has the following notable biochemical properties:

PropertyValue
Molecular Weight 438.5 g/mol
IC50 (CFTR Inhibition) ~90 nM
Biochemical Pathway CFTR-mediated secretion

Cellular Effects

In laboratory studies using neonatal kidney organ cultures modeled after polycystic kidney disease:

  • Cyst Reduction : PPQ-102 effectively reduced the size and number of renal cysts.
  • Mechanistic Insights : The compound interacts with CFTR channels at the molecular level via binding interactions that inhibit their function.

Temporal Effects in Laboratory Settings

The effects of PPQ-102 have been shown to vary over time in controlled laboratory settings:

  • Initial Phase : Complete prevention of cyst formation was observed.
  • Subsequent Phases : Reduction in size of preformed cysts was noted after prolonged exposure to the compound.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of PPQ-102:

  • Cystic Fibrosis Models : In vitro studies demonstrated that PPQ-102 could restore normal chloride transport in cells derived from cystic fibrosis patients.
  • Polycystic Kidney Disease Models : In neonatal kidney organ cultures, treatment with PPQ-102 led to significant reductions in cyst formation compared to untreated controls .

Comparison with Other CFTR Modulators

PPQ-102 has been compared with other known CFTR modulators and inhibitors:

Compound NameTypeEfficacy Profile
TezacaftorCorrectorImproves CFTR function
GLPG1837PotentiatorEnhances CFTR activity
IcenticaftorPotentiatorOrally active CFTR potentiator

PPQ-102 stands out due to its high efficacy in inhibiting CFTR chloride currents and its potential applications in treating conditions like cystic fibrosis and polycystic kidney disease .

Eigenschaften

IUPAC Name

12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOOVRNGPIWJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Synthesis of PPQ-102—Synthesis of PPQ-102 was achieved in six steps as illustrated in FIG. 2B. Commercially available 6-methyluracil 1 was methylated using dimethylsulfate to produce 1,3,6-trimethyluracil 2, which upon Friedel-Crafts acylation using zinc chloride as a catalyst yielded 5-benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione 3 as a white powder. Bromination of 3 followed by reaction with N-(2-aminophenyl)acetamide generated amino-protected intermediate 5. The acetamido function of 5 was hydrolyzed and resultant intermediate 6 was cyclocondensed with 5-methylfurfural to yield yellowish-white racemic PPQ-102 7. Aromatic compound 8, which lacks a stereocenter, was prepared from 7 by oxidation with potassium permanganate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetamido
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of 5-methylfuran-2-carbaldehyde (32 mg, 29 μl, 0.29 mmol), compound 6 (101 mg, 0.29 mmol), and ethanol (1 mL) were heated in a microwave reactor at 170° C. for 10 min. A white product was isolated, washed and recrystallized from ethanol to afford 51 mg of 7 (42% yield); m.p.>300° C.; 1H NMR (DMSO-d6): δ 7.41 (broad m, 4H), 6.95 (d, 2H, J=8.42 Hz), 6.90-6.83 (m, 2H), 6.29 (d, 2H, J=2.93 Hz), 6.08 (d, 1H, J=2.19 Hz), 5.80 (d, 1H, J=2.93 Hz), 5.69 (d, 1H, J=2.93 Hz), 3.50 (s, 3H), 3.12 (s, 3H), 2.11 (s, 3H). 13C NMR (DMSO): 159.2, 153.1, 151.9, 151.9, 139.2, 131.5, 129.6, 129.4, 128.8, 126.9, 124.3, 122.8, 120.6, 118.2, 117.6, 111.9, 108.9, 107.1, 105.2, 47.8, 32.3, 28.2, 13.9. HRMS (ES+) (m/z): [M+1]+ calculated for C26H23N4O3, 439.1765. found, 439.1771.
Quantity
29 μL
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.